Henry's Law Solubility Constant: ~10-Fold Lower Air–Water Partitioning vs. 2,3-Dimethyl-2-pentanol
3,3-Dimethyl-2-pentanol exhibits a Henry's law solubility constant (Hscp) of 9.0×10⁻² mol·m⁻³·Pa⁻¹ at 298.15 K (Yaws 2003), which is approximately 10-fold lower than that of its isomer 2,3-dimethyl-2-pentanol (Hscp = 9.2×10⁻¹ mol·m⁻³·Pa⁻¹ at 298.15 K; Yaffe et al. 2003), both sourced from the same authoritative compilation [1][2]. The lower Hscp value indicates that 3,3-dimethyl-2-pentanol partitions preferentially into the aqueous phase and is substantially less prone to volatilisation from water than its 2,3-dimethyl isomer.
| Evidence Dimension | Henry's law solubility constant (Hscp) at 298.15 K [mol·m⁻³·Pa⁻¹] |
|---|---|
| Target Compound Data | 9.0×10⁻² mol·m⁻³·Pa⁻¹ (3,3-dimethyl-2-pentanol) |
| Comparator Or Baseline | 9.2×10⁻¹ mol·m⁻³·Pa⁻¹ (2,3-dimethyl-2-pentanol) |
| Quantified Difference | ~10.2-fold lower (target vs. comparator) |
| Conditions | Reference temperature 298.15 K; water as solvent; data from Henry's Law Constants compilation v5.0.0 (Sander 2023) |
Why This Matters
An order-of-magnitude difference in Hscp directly impacts whether a compound will remain in water or escape to the atmosphere, making this property critical for selecting the appropriate isomer in environmental fate studies or when designing air-stripping remediation processes.
- [1] Henry's Law Constants: 3,3-dimethyl-2-pentanol (CAS 19781-24-9). Hscp = 9.0×10⁻² mol/(m³·Pa), citing Yaws (2003). R. Sander, Compilation v5.0.0, 2023. https://www.henrys-law.org/henry/casrn/19781-24-9 View Source
- [2] Henry's Law Constants: 2,3-dimethyl-2-pentanol (CAS 4911-70-0). Hscp = 9.2×10⁻¹ mol/(m³·Pa), citing Yaffe et al. (2003). R. Sander, Compilation v5.0.0, 2023. https://www.henrys-law.org/henry/casrn/4911-70-0 View Source
